
3-bromo-9H-fluorene
概要
説明
3-Bromo-9H-fluorene is a chemical compound with the molecular formula C13H9Br . It has a molecular weight of 245.11 .
Synthesis Analysis
The synthesis of this compound can be achieved from 3-Bromo-9H-fluoren-9-one . Another synthesis method involves the boron trifluoride catalyzed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9Br/c14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7H2 . This code provides a specific representation of the molecular structure.Chemical Reactions Analysis
This compound can be used as an intermediate in organic synthesis . For instance, it can react with iodomethane to produce 3-Bromo-9,9-dimethylfluorene .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 87-92 degrees Celsius .科学的研究の応用
Rotational Barrier Studies
3-Bromo-9H-fluorene has been utilized in studies examining the rotational barriers in bromine-substituted fluorenes. Research by Aoki, Nakamura, and Ōki (1982) explored the buttressing effect on rotational barriers in these compounds, finding that the presence of bromo groups significantly influences the rotational barrier about the C9–Cph bond, highlighting the steric effects of bromo groups in such molecular structures (Aoki, Nakamura, & Ōki, 1982).
Dye-Sensitized Solar Cells
Kumar et al. (2014) demonstrated the use of fluorene derivatives, including this compound, in the synthesis of organic dyes for dye-sensitized solar cells (DSSCs). These dyes were found to exhibit moderate efficiency, indicating the potential of this compound derivatives in solar energy applications (Kumar, Thomas, Lee, & Ho, 2014).
Synthesis of Novel Derivatives
Zhou et al. (2011) reported the synthesis of novel 3-amino-1-aryl-8-bromo-2,4-dicyano-9H-fluorene derivatives via a microwave-assisted one-pot synthesis. This method offers advantages such as environmental friendliness and efficiency, demonstrating the potential of this compound in the synthesis of diverse organic compounds (Zhou, Wang, Du, Zhang, Wang, & Guo, 2011).
Fluorescent Sensing
Han et al. (2020) synthesized compounds based on this compound for use as fluorescent sensors. These sensors showed excellent selectivity and sensitivity for detecting specific compounds like Trinitrophenol, Fe3+, and L-arginine, indicating the role of this compound derivatives in the development of sensitive detection methods for various substances (Han, Zhao, Yang, Huang, Zhou, Hui, & Yan, 2020).
Optical Properties
Jiang Shan-sha (2015) investigated the synthesis and optical properties of 2,7-Dibromo-4-amino-9H-fluorene, showcasing the use of this compound in the study of materials with specific optical characteristics. This work contributes to the understanding of the optical behavior of fluorene derivatives, which is crucial in the development of materials for optical applications (Jiang Shan-sha, 2015).
Chromatography
Wielandt, Ellwanger, Albert, and Lindner (1998) described the use of fluorene phases, including those derived from this compound, in chromatography. These phases are characterized by their unique pi-pi interactions, enhancing the separation process in high-performance liquid chromatography (Wielandt, Ellwanger, Albert, & Lindner, 1998).
Safety and Hazards
作用機序
Target of Action
3-Bromo-9H-fluorene is a complex organic compound with the molecular formula C13H9Br . This could be due to the compound’s relatively recent discovery or its potential use in non-biological applications.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. Therefore, its impact on bioavailability is unclear. The compound’s molecular weight (24512 g/mol) suggests that it may have the potential to cross biological membranes, which is a key factor in drug absorption and distribution.
生化学分析
Biochemical Properties
3-Bromo-9H-fluorene interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found to be a substrate for the 4921 dioxygenase enzyme in the Pseudomonas sp. SMT-1 strain . This enzyme plays a crucial role in the biodegradation of fluorene, indicating that this compound may also be involved in similar biochemical pathways .
Cellular Effects
The effects of this compound on cells are largely dependent on its interactions with various biomolecules. It can influence cell function by interacting with specific enzymes and proteins, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the 4921 dioxygenase enzyme . This enzyme catalyzes the oxidation of fluorene, leading to the formation of various intermediates such as 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid . These intermediates may further interact with other biomolecules, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time. This is largely due to its degradation by enzymes such as the 4921 dioxygenase
Metabolic Pathways
This compound is involved in the fluorene degradation pathway, where it is metabolized by the 4921 dioxygenase enzyme . This enzyme, along with other cofactors, catalyzes the oxidation of this compound, leading to the formation of various intermediates .
特性
IUPAC Name |
3-bromo-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br/c14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJDBOFDNCZGSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


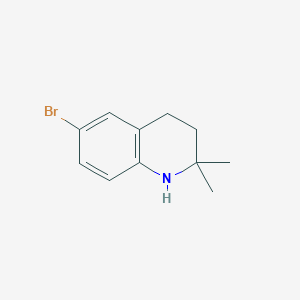
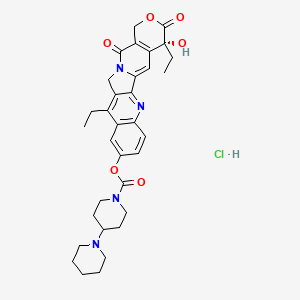
![Silane, trimethyl[(2-methyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B3188200.png)
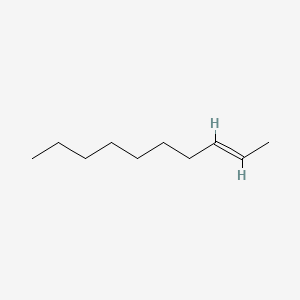
![1-Propanol, 2-[2-(benzoyloxy)propoxy]-, benzoate](/img/structure/B3188219.png)
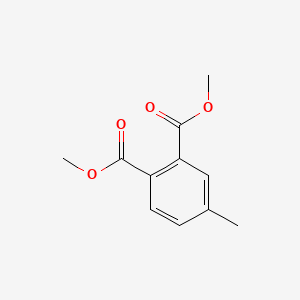

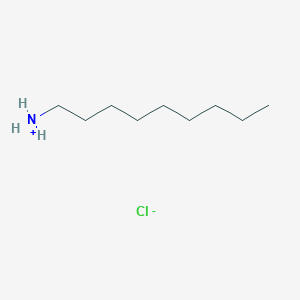
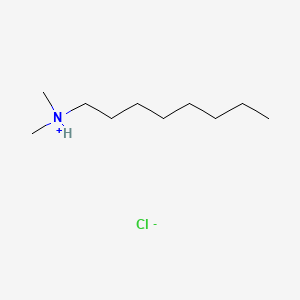
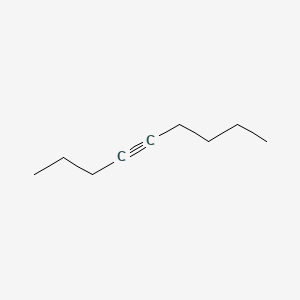
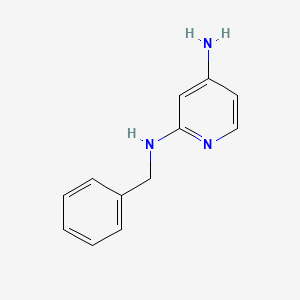

![1-[(4-Methylphenyl)sulfonyl]-4-benzylpiperidine](/img/structure/B3188272.png)

